2-Methyl-4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline, with the chemical formula and a molecular weight of 291.34 g/mol, is a compound primarily classified as an epoxy resin precursor. Its IUPAC name reflects its complex structure, which includes multiple oxirane (epoxy) groups that confer specific reactivity and utility in various applications. The compound is also registered under the CAS number 110656-67-2, and its InChI key is IWRZKNMUSBNOOD-UHFFFAOYSA-N .
The synthesis of 2-Methyl-4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline typically involves the reaction of an aniline derivative with epichlorohydrin, followed by further modifications to introduce the methyl and methoxy groups. The process can be broken down into several key steps:
The synthesis requires careful control of temperature and reaction conditions to ensure high yields and purity. Typical solvents used include dichloromethane or acetone, and catalysts such as Lewis acids may be employed to facilitate the reactions.
The molecular structure of 2-Methyl-4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline features a central aniline core substituted with multiple oxirane groups. The structural representation can be summarized as follows:
The canonical SMILES representation is CC1=C(C=CC(=C1)OCC2CO2)N(CC3CO3)CC4CO4, indicating the arrangement of atoms within the molecule .
The compound can undergo various chemical reactions typical for epoxy compounds, including:
Reactions involving this compound often require specific conditions such as elevated temperatures or the presence of catalysts to promote reactivity while minimizing side reactions.
The mechanism of action for 2-Methyl-4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline primarily revolves around its ability to form cross-links in polymer matrices through its epoxy groups. Upon exposure to heat or curing agents, the oxirane rings open up, allowing for nucleophilic attack by amines or alcohols present in the system. This leads to a three-dimensional network formation that enhances mechanical properties and thermal stability.
The primary applications of 2-Methyl-4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline are found in:
This compound's unique chemical structure allows it to enhance performance characteristics in various industrial applications, making it valuable in materials science and engineering contexts .
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16032-02-3
CAS No.:
CAS No.:
CAS No.: 7170-05-0